molecular formula C23H32N2O2 B6034093 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde

4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde

Cat. No.: B6034093
M. Wt: 368.5 g/mol
InChI Key: LOFZPOLNEJNNHL-UHFFFAOYSA-N
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Description

4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[45]decane-2-carbonyl]benzaldehyde is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are known for their unique three-dimensional frameworks, which often impart distinctive chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a suitable diamine with a cyclohexylmethyl ketone under acidic conditions can yield the spirocyclic intermediate. Subsequent functionalization steps, such as formylation, introduce the benzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzoic acid.

    Reduction: 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.

Mechanism of Action

The mechanism of action of 4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways relevant to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]decane derivatives: Compounds with similar spirocyclic frameworks but different substituents.

    Cyclohexylmethyl derivatives: Compounds featuring the cyclohexylmethyl group but lacking the spirocyclic structure.

    Benzaldehyde derivatives: Compounds with various substituents on the benzaldehyde moiety.

Uniqueness

4-[9-(Cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde is unique due to its combination of a spirocyclic core, a cyclohexylmethyl group, and a benzaldehyde moiety. This unique structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2/c26-16-20-7-9-21(10-8-20)22(27)25-14-12-23(18-25)11-4-13-24(17-23)15-19-5-2-1-3-6-19/h7-10,16,19H,1-6,11-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFZPOLNEJNNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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